molecular formula C20H18N2O5 B4535872 5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4535872
M. Wt: 366.4 g/mol
InChI Key: PJBPCDURTPTWLX-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions that allow for the creation of complex molecular structures with high efficiency and atom economy. For instance, a similar compound, 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, was synthesized through a tandem Knoevenagel–Michael protocol. This method utilized multicomponent reactions of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, demonstrating the utility of multicomponent reactions in synthesizing complex pyrimidine derivatives (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be extensively analyzed through spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, the structural and spectral characteristics of a related pyrimidine derivative were studied using density functional theory (DFT) methods, and its molecular structure was confirmed by X-ray single crystal diffraction and various spectroscopic techniques, highlighting the importance of these analytical methods in understanding the molecular structure of pyrimidine derivatives (Arı et al., 2020).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo a variety of chemical reactions, including condensation, cyclization, and cross-coupling reactions. These reactions are crucial for the functionalization and further derivatization of the pyrimidine core. For example, a study on the palladium-catalyzed cross-coupling reaction of a pyrimidine derivative with arylboronic acids resulted in densely substituted pyrimidine carboxylates, showcasing the chemical versatility of pyrimidine derivatives (Dodonova et al., 2010).

Scientific Research Applications

Antitumor Activity

The compound's structural analogs have been synthesized and tested for their antitumor activities. For example, a related compound demonstrated significant activity against Walker 256 carcinosarcoma in rats due to its role as a lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980). This suggests potential therapeutic applications in cancer treatment.

Antibacterial and Anti-HIV Properties

Another study synthesized derivatives targeting antibacterial and anti-HIV effects. The compounds, including those with dimethoxy phenyl ethyl amino groups, exhibited activity against various microorganisms, indicating a broad spectrum of potential medical applications (Patel & Chikhalia, 2006).

Anti-Inflammatory and Analgesic Agents

Further research into the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were also potent cyclooxygenase-1/2 (COX-1/2) inhibitors, suggesting their utility in managing inflammation and pain (Abu‐Hashem et al., 2020).

Antihypertensive Potential

A study on selected pyrimidine derivatives, including 5-(3-Hydroxybenzylidene)-2, 4, 6(1H, 3H, 5H)-pyrimidinetrione variants, demonstrated their effectiveness against hypertension through various mechanisms, including calcium channel blockade, vasodilation, and anti-inflammatory pathways (Irshad et al., 2021).

properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-6-4-8-14(10-12)22-19(24)15(18(23)21-20(22)25)11-13-7-5-9-16(26-2)17(13)27-3/h4-11H,1-3H3,(H,21,23,25)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPCDURTPTWLX-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(2,3-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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